

Application Notes and Protocols: Combining Nerindocianine with Other Imaging Modalities

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Compound of Interest

Compound Name: Nerindocianine

Cat. No.: B15551635

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **Nerindocianine**, a fluorescent diagnostic contrast agent, in combination with various imaging modalities. **Nerindocianine**, also widely known as Indocyanine Green (ICG), is a near-infrared (NIR) fluorescent dye approved by the FDA for multiple clinical applications.^{[1][2][3]} Its unique spectral properties and safety profile make it a versatile agent for multimodal imaging, enabling researchers and clinicians to obtain complementary anatomical and functional information.

This document outlines the principles and methodologies for combining **Nerindocianine**-based fluorescence imaging with Photoacoustic Imaging (PAI), Radionuclide Imaging (SPECT/PET), and Magnetic Resonance Imaging (MRI).

Section 1: Nerindocianine-Enhanced Near-Infrared (NIR) Fluorescence Imaging

Near-infrared (NIR) fluorescence imaging is an emerging technique that utilizes fluorescent dyes and specialized imaging devices to visualize anatomical structures and physiological processes in real-time.^{[1][4]} The use of NIR light offers advantages such as deeper tissue penetration, reduced autofluorescence, and lower light scattering compared to visible light, making it suitable for intraoperative imaging.^[1] **Nerindocianine** (ICG) is the most commonly used NIR contrast agent in clinical practice, with a fluorescence peak around 800 nm.^[1]

Applications:

- **Angiography and Perfusion Assessment:** Real-time visualization of blood flow and tissue perfusion in various surgical procedures, including reconstructive and gastrointestinal surgeries.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- **Lymphatic Mapping:** Identification of sentinel lymph nodes and lymphatic drainage pathways in cancer surgery.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)
- **Tumor Delineation:** Enhanced visualization of tumors and their margins due to the enhanced permeability and retention (EPR) effect in cancerous tissues.[\[1\]](#)[\[3\]](#)
- **Ureteral Imaging:** Non-invasive, intraoperative identification of ureters to prevent iatrogenic injury.[\[7\]](#)

Quantitative Data for Nerindocianine in NIR Fluorescence Imaging

Parameter	Value	Application	Reference
Dosage (Intravenous)	0.15 mg/kg	Ureteral Imaging	[7]
2 mg/kg	Esophageal Cancer Detection	[8]	
5 mg/kg	Pulmonary Nodule Detection	[3]	
Optimal Imaging Time	12 hours post-injection	Esophageal Cancer Detection	[8]
24 hours post-injection	Pulmonary Nodule Detection	[3]	
Penetration Depth	Up to 1.5 cm	General NIR Imaging	[9]

Experimental Protocol: In Vivo NIR Fluorescence Imaging of Tumors

This protocol describes the intravenous administration of **Nerindocianine** for the intraoperative visualization of solid tumors.

Materials:

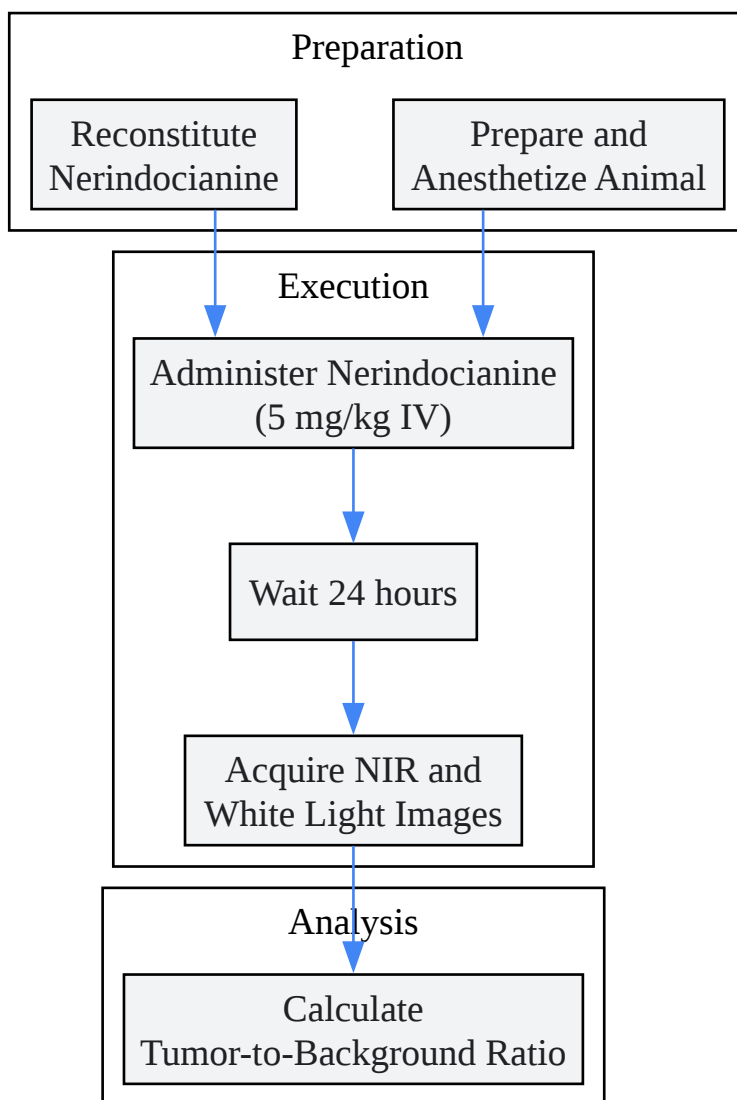
- **Nerindocianine** (Indocyanine Green) sterile powder
- Sterile Water for Injection
- Syringes and needles for injection
- NIR fluorescence imaging system (e.g., Stryker PINPOINT, Karl Storz VITOM)
- Animal model with established tumors (e.g., subcutaneous xenografts in mice)

Procedure:

- **Reconstitution of Nerindocianine:** Reconstitute the lyophilized **Nerindocianine** powder with Sterile Water for Injection to a final concentration of 5 mg/mL. Ensure complete dissolution and use within 6 hours.
- **Animal Preparation:** Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol. Place the animal on the imaging stage.
- **Nerindocianine Administration:** Administer the reconstituted **Nerindocianine** solution intravenously via the tail vein at a dose of 5 mg/kg body weight.
- **Imaging Time Point:** Allow for the distribution and accumulation of the dye. For optimal tumor-to-background contrast, imaging is typically performed 24 hours post-injection.[3]
- **NIR Fluorescence Imaging:**
 - Position the NIR camera over the region of interest (the tumor).
 - Illuminate the area with the NIR light source (typically ~780 nm).
 - Capture the fluorescence emission using the appropriate filter (typically >800 nm).

- Acquire both white light and NIR fluorescence images for anatomical reference.
- Image Analysis: Quantify the fluorescence intensity of the tumor and the surrounding normal tissue to calculate the tumor-to-background ratio (TBR).

Workflow for In Vivo NIR Fluorescence Imaging



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Workflow for in vivo NIR fluorescence tumor imaging.

Section 2: Combining Nerindocianine with Photoacoustic Imaging (PAI)

Photoacoustic imaging (PAI) is a hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound.^[10] When a tissue is illuminated with a short laser pulse, the absorption of light by molecules like **Nerindocianine** leads to a transient thermoelastic expansion, generating ultrasound waves that can be detected by a transducer.^[11] Encapsulating **Nerindocianine** into nanoparticles or polymersomes can enhance its photoacoustic signal and stability.^[12]

Advantages of **Nerindocianine**-Enhanced PAI:

- **High Resolution:** Provides detailed images of microvasculature.^[10]
- **Improved Sensitivity:** Exogenous contrast agents like **Nerindocianine** enhance the photoacoustic signal, allowing for the detection of a small number of cells.^[12]
- **Deep Penetration:** PAI can achieve greater imaging depths than pure optical imaging.^[10]

Quantitative Data for Nerindocianine in Photoacoustic Imaging

Parameter	Value	Application	Reference
Formulation	ICG J aggregates in 77 nm polymersomes	Breast and Ovarian Cancer Cell Imaging	[12]
ICG-conjugated single-wall carbon nanotubes	Tumor Imaging	[11]	
Signal Enhancement	15-fold at 24h post-injection (ICG-RGD)	Choroidal Neovascularization Imaging	[10]
196% at 120 min post-injection (ICG/SWCNT)	Tumor Imaging	[11]	
Excitation Wavelength	700 nm	Choroidal Neovascularization Imaging	[10]
740-820 nm	Sentinel Lymph Node Mapping with SWCNTs	[11]	

Experimental Protocol: Photoacoustic Imaging of Tumors with ICG-Loaded Nanoparticles

This protocol outlines the use of **Nerindocianine**-encapsulated nanoparticles for enhanced photoacoustic imaging of tumors.

Materials:

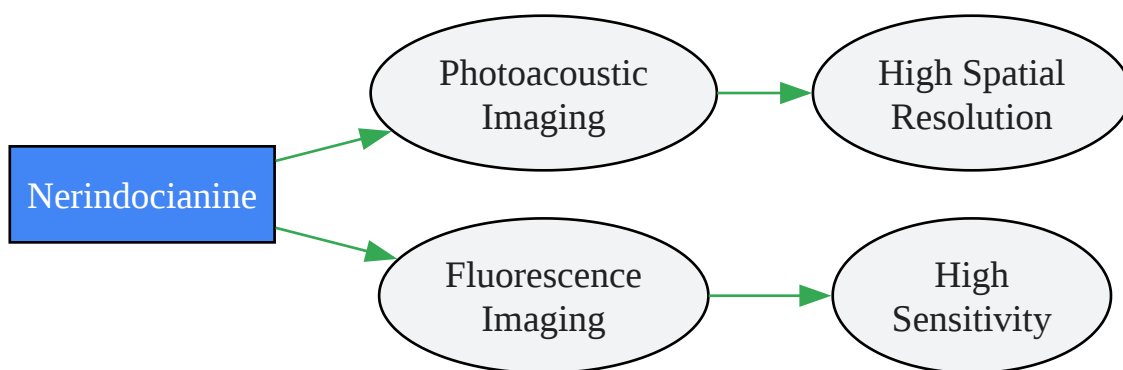
- **Nerindocianine**-loaded nanoparticles (e.g., ICG-encapsulated micelles or polymersomes). [12][13]
- Phosphate-buffered saline (PBS) for dilution.
- Photoacoustic imaging system.

- Animal model with established tumors.

Procedure:

- Nanoparticle Preparation: Synthesize or obtain **Nerindocianine**-loaded nanoparticles. Characterize the size, encapsulation efficiency, and stability of the nanoparticles.
- Animal Preparation: Anesthetize the animal as per the IACUC protocol.
- Baseline Imaging: Acquire pre-injection photoacoustic images of the tumor region to establish a baseline signal.
- Nanoparticle Administration: Inject the **Nerindocianine**-loaded nanoparticle suspension intravenously. The dose will depend on the specific nanoparticle formulation and ICG loading.
- Post-Injection Imaging: Acquire photoacoustic images at multiple time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal time for tumor accumulation and contrast.
- Image Analysis:
 - Reconstruct the photoacoustic images.
 - Quantify the photoacoustic signal intensity within the tumor region of interest (ROI) at each time point.
 - Compare the post-injection signal to the pre-injection baseline to determine the signal enhancement.

Logical Relationship in Multimodal PAI and Fluorescence Imaging



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Synergy between PAI and fluorescence imaging with **Nerindocianine**.

Section 3: Dual-Modality Imaging with Nerindocianine and Radionuclides

Combining NIR fluorescence imaging with radionuclide imaging (SPECT or PET) offers the advantages of both modalities: the high sensitivity and real-time intraoperative guidance of optical imaging, and the deep tissue penetration and quantitative capabilities of radionuclide imaging.[14][15] This is achieved by labeling a nanoparticle or a molecular probe with both **Nerindocianine** and a radionuclide (e.g., Technetium-99m, ^{99m}Tc).[15][16]

Applications:

- Sentinel Lymph Node Biopsy: Preoperative scintigraphic localization of deep-seated sentinel nodes, followed by intraoperative NIR fluorescence guidance for precise excision.[15][16]
- Drug Delivery and Pharmacokinetics: Tracking the biodistribution and target accumulation of drug-loaded nanoparticles.

Quantitative Data for Dual-Modality Nerindocianine/Radionuclide Imaging

Parameter	Value	Application	Reference
Probe	99mTc and ICG-loaded silica nanoparticles	Sentinel Lymph Node Biopsy	[15][16]
Nanoparticle Size	30-50 nm	Sentinel Lymph Node Biopsy	[15]
Injected Volume/Dose	0.1 mL (7.4 MBq 99mTc, 1 µg ICG derivative)	Sentinel Lymph Node Biopsy in rats	[15]

Experimental Protocol: Dual-Modality Sentinel Lymph Node Mapping

This protocol describes the use of a 99mTc- and **Nerindocianine**-labeled nanoparticle probe for sentinel lymph node (SLN) mapping in a preclinical model.

Materials:

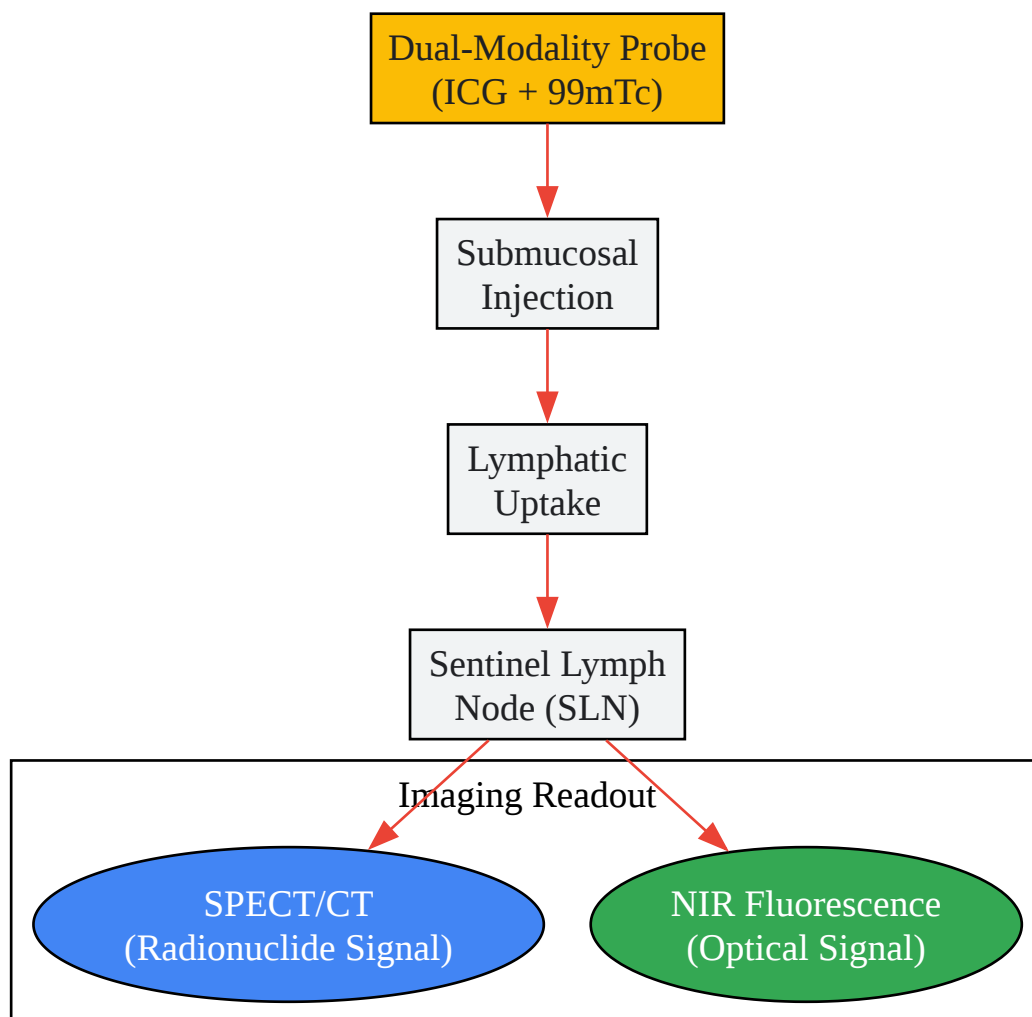
- Dual-labeled nanoparticles (99mTc-ICG-Silica).
- Gamma camera or SPECT/CT scanner.
- NIR fluorescence imaging system.
- Animal model (e.g., rat).

Procedure:

- **Probe Administration:** Anesthetize the animal. Inject the dual-labeled nanoparticle solution submucosally or intradermally near the primary tumor site (e.g., into the tongue of a rat for cervical SLN mapping).[15]
- **Preoperative Radionuclide Imaging:** At a designated time post-injection (e.g., 1-4 hours), perform scintigraphy or SPECT/CT imaging to identify the location of the SLNs that have accumulated the radioactive nanoparticles.

- Intraoperative NIR Fluorescence Imaging:
 - Make a surgical incision in the area identified by radionuclide imaging.
 - Use the NIR fluorescence imaging system to provide real-time visual guidance to the fluorescent SLNs.
 - Excise the identified fluorescent nodes.
- Ex Vivo Confirmation:
 - Confirm the radioactivity of the excised nodes using a gamma counter.
 - Image the excised nodes with the NIR fluorescence system to confirm fluorescence.
 - Perform histopathological analysis to confirm the presence of metastatic cells.

Signaling Pathway for Dual-Modality Imaging Probe



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Pathway of a dual-modality probe for SLN imaging.

Section 4: Correlating Nerindocianine Fluorescence with MRI

While not a direct combination in the same probe, "second-window" indocyanine green (SWIG) fluorescence imaging can be correlated with preoperative and postoperative Magnetic Resonance Imaging (MRI) with gadolinium contrast.[9][17] In neurosurgery, for example, the passive accumulation of ICG in high-grade gliomas can be visualized with NIR imaging, and this fluorescence has been shown to predict areas of gadolinium enhancement on MRI.[9][17] This provides surgeons with real-time, MRI-like feedback during the operation.[9]

Advantages:

- **Real-time Intraoperative Guidance:** Provides immediate feedback on residual tumor tissue that corresponds to MRI enhancement.[9]
- **Improved Resection:** May lead to increased rates of complete tumor resection.[17]
- **High Sensitivity:** NIR imaging with SWIG has demonstrated high sensitivity for detecting neoplastic tissue.[17]

Quantitative Data for SWIG and MRI Correlation

Parameter	Value	Application	Reference
Accuracy of Predicting Gd-Enhancement	91%	High-Grade Glioma Resection	[17]
Smallest Detectable Residual Enhancement	0.3 cm ³	High-Grade Glioma Resection	[17]

Protocol: SWIG for Intraoperative Glioma Detection

This protocol is adapted from clinical studies in neurosurgery.

Materials:

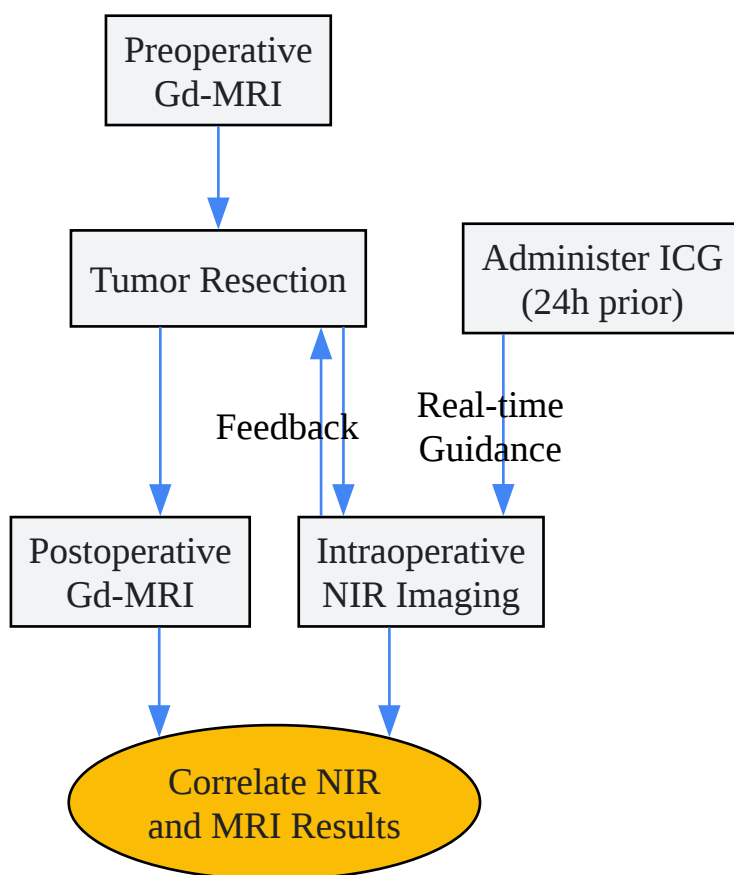
- **Nerindocianine** (Indocyanine Green).
- Sterile saline for dilution.
- NIR-capable operating microscope or imaging system.
- Preoperative gadolinium-enhanced MRI scans.

Procedure:

- **Preoperative Administration:** Administer **Nerindocianine** intravenously at a dose of 5 mg/kg approximately 24 hours before surgery.

- Surgical Exposure: Perform the craniotomy and expose the dura mater.
- Pre-Durotomy Imaging: Use the NIR imaging system to visualize fluorescence through the intact dura. Tumors up to 13.3 mm below the dura have been visualized.[9]
- Post-Durotomy Imaging: After opening the dura, use the NIR system to identify the fluorescent tumor tissue on the cortical surface.
- Guided Resection:
 - Perform tumor resection under white light, guided by neuronavigation based on preoperative MRI.
 - Periodically switch to NIR mode to assess the resection margins for any residual fluorescence.
- Post-Resection Imaging: After the surgeon believes a complete resection has been achieved, thoroughly inspect the entire resection cavity with the NIR imaging system. Any remaining fluorescence suggests residual tumor.
- Postoperative Correlation: Compare the final intraoperative NIR images with the postoperative gadolinium-enhanced MRI to confirm the extent of resection and correlate any residual fluorescence with residual enhancement.

Experimental Workflow for SWIG and MRI Correlation



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Workflow correlating SWIG NIR imaging with MRI.

These application notes and protocols provide a framework for integrating **Nerindocianine** into multimodal imaging strategies. Researchers and clinicians are encouraged to adapt these methodologies to their specific research questions and clinical needs, always adhering to institutional and regulatory guidelines. The combination of **Nerindocianine** with diverse imaging modalities holds significant promise for advancing preclinical research, drug development, and intraoperative surgical guidance.

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